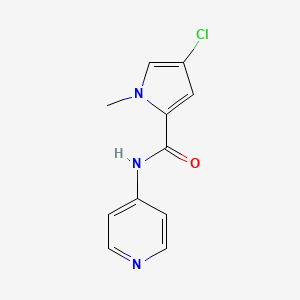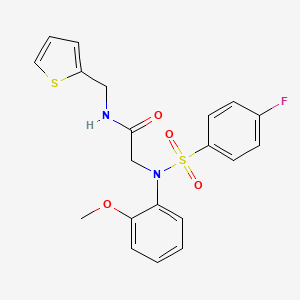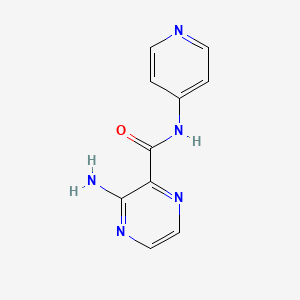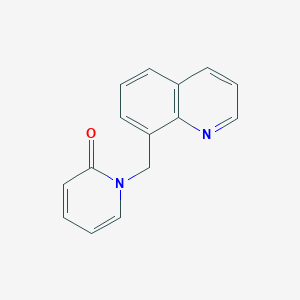
4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is involved in the signaling pathways of cytokines, which are important for the immune system. CP-690,550 has been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.
Mechanism of Action
4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide inhibits JAK3, which is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide reduces the activity of these cytokines, which are important for the immune system. This leads to a reduction in the inflammation that is associated with autoimmune diseases.
Biochemical and Physiological Effects:
4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide has been shown to reduce the levels of cytokines such as IL-2, IL-4, and IL-21 in patients with autoimmune diseases. This leads to a reduction in the inflammation that is associated with these diseases. 4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide has also been shown to reduce the number of T cells and B cells in the blood, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical and clinical trials, which provides a wealth of information about its mechanism of action and potential therapeutic applications. However, 4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide has some limitations for lab experiments. It is a potent inhibitor of JAK3, which can make it difficult to study the effects of JAK3 on the immune system. It also has the potential to affect other signaling pathways, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide. One direction is to study its potential use in the treatment of other autoimmune diseases, such as lupus and type 1 diabetes. Another direction is to study its potential use in combination with other therapies, such as biologic agents. Additionally, there is a need for further research on the long-term safety and efficacy of 4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide in patients with autoimmune diseases.
Synthesis Methods
4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method has been described in several scientific publications, including a 2005 article by researchers at Pfizer.
Scientific Research Applications
4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. In a phase II clinical trial, 4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide was shown to be effective in reducing the symptoms of rheumatoid arthritis. It has also been studied for its potential use in the treatment of psoriasis, inflammatory bowel disease, and multiple sclerosis.
properties
IUPAC Name |
4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-15-7-8(12)6-10(15)11(16)14-9-2-4-13-5-3-9/h2-7H,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVNZTNHPMSXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-3-methyl-4-oxophthalazine-1-carboxamide](/img/structure/B7536817.png)

![N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-iodophenoxy)-N-prop-2-enylacetamide](/img/structure/B7536839.png)
![2-(2-cyanophenoxy)-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B7536851.png)

![N-[(4-fluorophenyl)methyl]-2-(N-(4-fluorophenyl)sulfonyl-2-methoxyanilino)acetamide](/img/structure/B7536875.png)
![2,4-dichloro-5-fluoro-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B7536880.png)


![N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7536901.png)
![N-[6-(dimethylamino)pyridin-3-yl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7536909.png)
![4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide](/img/structure/B7536925.png)

